(Z)-Cefdinir
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Overview
Description
(Z)-Cefdinir is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound is particularly effective in treating respiratory tract infections, skin infections, and ear infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Cefdinir involves several steps, starting from the basic cephalosporin nucleus. The key steps include acylation, cyclization, and side-chain modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with stringent quality control measures. The process involves the use of high-purity starting materials and advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can modify the side chains of this compound, leading to derivatives with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated solvents and strong nucleophiles like sodium azide are typical reagents.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered antibacterial activity and pharmacokinetic properties.
Scientific Research Applications
(Z)-Cefdinir has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephalosporins.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is extensively studied for its efficacy in treating various bacterial infections and its pharmacokinetics.
Industry: The compound is used in the development of new formulations and drug delivery systems.
Mechanism of Action
(Z)-Cefdinir exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- Cefixime
- Cefpodoxime
- Ceftriaxone
Uniqueness
(Z)-Cefdinir is unique due to its enhanced stability against beta-lactamase enzymes produced by resistant bacteria. This makes it more effective against certain resistant strains compared to other cephalosporins.
Properties
Molecular Formula |
C14H13N5O5S2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12+/m1/s1 |
InChI Key |
RTXOFQZKPXMALH-HBNYPJHTSA-N |
Isomeric SMILES |
C=CC1=C(N2[C@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Origin of Product |
United States |
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